Lipophilicity Shift: CHF₂ vs. CH₃ at N1
Replacing the N1-methyl group with a difluoromethyl group on an imidazole scaffold alters lipophilicity in a quantifiable range. Experimental ΔlogP(water-octanol) values for CF₂H substitution versus CH₃ span from −0.1 to +0.4 units, depending on the attached aromatic or alkyl scaffold [1]. In a representative paired comparison, the logP of a CH₃-substituted parent was 2.5, which increased to 3.1 upon CHF₂ substitution—a ΔlogP of +0.6 units . This enhancement is meaningful because it directly impacts membrane permeability and oral absorption potential. The 4-bromo substituent does not significantly perturb this lipophilicity trend, making 4-bromo-1-(difluoromethyl)-1H-imidazole a predictably more lipophilic building block than 4-bromo-1-methyl-1H-imidazole.
| Evidence Dimension | Lipophilicity (LogP) shift upon N1-CHF₂ vs. N1-CH₃ replacement |
|---|---|
| Target Compound Data | 4-Bromo-1-(difluoromethyl)-1H-imidazole: LogP not directly measured; class-level inference supports ΔlogP of −0.1 to +0.4 vs. CH₃ analog |
| Comparator Or Baseline | 4-Bromo-1-methyl-1H-imidazole (CAS 25676-75-9): density 1.614 g/mL at 25 °C [Sigma-Aldrich]. Predicted LogP for unsubstituted 1-(difluoromethyl)-1H-imidazole (CAS 91459-68-6): XlogP = 0.9 |
| Quantified Difference | ΔlogP (CF₂H – CH₃) = −0.1 to +0.4 (experimental range); representative model compound ΔlogP = +0.6 |
| Conditions | Experimental logP(water-octanol) measurements across multiple aromatic and alkyl scaffolds [1] |
Why This Matters
Higher lipophilicity predicts improved membrane permeability and potential oral bioavailability, a key selection criterion when prioritizing building blocks for orally targeted drug discovery programs.
- [1] Zafrani Y, Sod-Moriah G, Yeffet D, et al. CF₂H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH₃? Journal of Medicinal Chemistry, 2019, 62(11), 5628–5637. DOI: 10.1021/acs.jmedchem.9b00604. Experimental ΔlogP range for CF₂H vs. CH₃: −0.1 to +0.4. View Source
